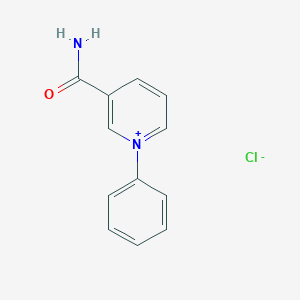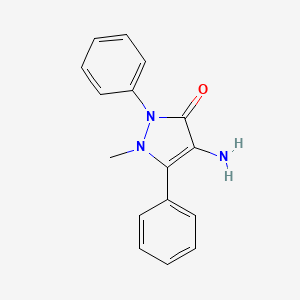
1-(Chloromethyl)-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-9H-fluoren-9-one is an organic compound with the molecular formula C14H9ClO It is a derivative of fluorenone, where a chloromethyl group is attached to the ninth position of the fluorenone ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the reaction of fluorenone with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically occurs under acidic conditions, which protonate the carbonyl group of formaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the aromatic ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation reactions using similar reagents and catalysts. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize by-products and ensure efficient separation and purification of the desired compound.
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation and Reduction Reactions: The fluorenone moiety can undergo oxidation to form fluorenone derivatives or reduction to form fluorenol derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted fluorenone derivatives.
- Oxidation reactions produce fluorenone derivatives with additional functional groups.
- Reduction reactions result in fluorenol derivatives.
科学的研究の応用
1-(Chloromethyl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various fluorenone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(Chloromethyl)-9H-fluoren-9-one involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The chloromethyl group acts as an electrophile, reacting with nucleophilic sites on target molecules.
Oxidation-Reduction Reactions: The fluorenone moiety can undergo redox reactions, influencing the redox state of biological systems.
Binding to Biomolecules: The compound can bind to proteins, DNA, or other biomolecules, affecting their function and activity.
類似化合物との比較
1-(Chloromethyl)-9H-fluoren-9-one can be compared with other similar compounds, such as:
1-(Chloromethyl)naphthalene: Both compounds have a chloromethyl group attached to an aromatic ring, but this compound has a more complex structure with a fluorenone moiety.
Benzyl Chloride: Similar in having a chloromethyl group, but lacks the fluorenone structure, making it less versatile in certain reactions.
1,1-Bis(chloromethyl)ethylene: Contains two chloromethyl groups, but differs significantly in structure and reactivity.
特性
CAS番号 |
53424-16-1 |
|---|---|
分子式 |
C14H9ClO |
分子量 |
228.67 g/mol |
IUPAC名 |
1-(chloromethyl)fluoren-9-one |
InChI |
InChI=1S/C14H9ClO/c15-8-9-4-3-7-11-10-5-1-2-6-12(10)14(16)13(9)11/h1-7H,8H2 |
InChIキー |
SWKHTKQWCKDGJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3C2=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


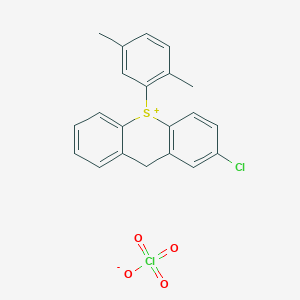
![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
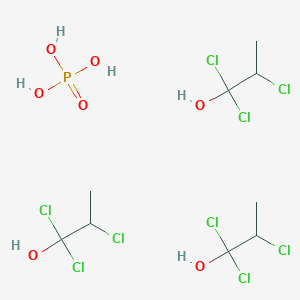
![Trichloro[2-(2-ethenylphenyl)ethyl]silane](/img/structure/B14647953.png)
![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)
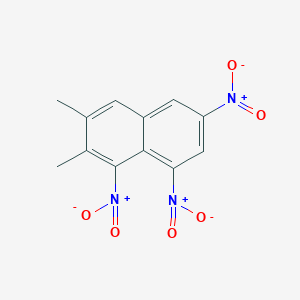
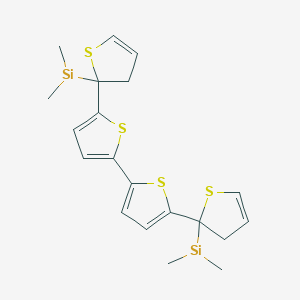
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
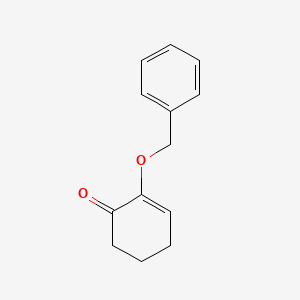
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)
